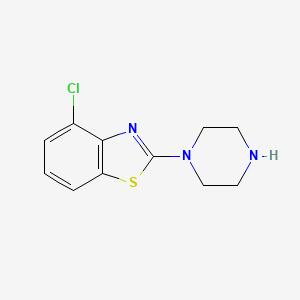

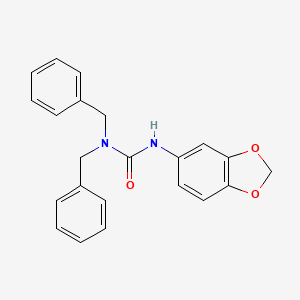

![molecular formula C11H6N2O3S B3150784 4-氧代-4H-[1,3]噻嗪并[3,2-a]苯并咪唑-2-羧酸 CAS No. 69469-81-4](/img/structure/B3150784.png)

4-氧代-4H-[1,3]噻嗪并[3,2-a]苯并咪唑-2-羧酸

描述

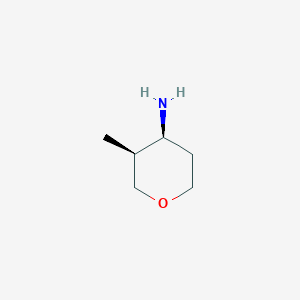

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3S . It is a derivative of 4-oxo-4H-quinolizine-3-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid are not available in the search results, there are general methods for constructing imidazo[2,1-b][1,3]thiazines and their annulated and hydrogenated analogs . These methods have been developed over the past two decades and are grouped by the degree of research done on the imidazothiazine scaffold .Molecular Structure Analysis

The molecular structure of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid can be confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and ESI (or HRMS) spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid include a density of 1.5±0.1 g/cm3, boiling point of 578.8±53.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, and enthalpy of vaporization of 86.6±3.0 kJ/mol . It also has a molar refractivity of 67.9±0.5 cm3, polar surface area of 86 Å2, and molar volume of 170.5±7.0 cm3 .科学研究应用

Anti-HIV Activity

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid: derivatives have been investigated for their anti-HIV-1 activity. Specifically, a series of compounds containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated. In vitro studies demonstrated moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures. Notably, compounds 11e and 11b exhibited the highest activity, with inhibition rates of 51% and 48% at a concentration of 100 μM, respectively. Molecular docking studies revealed that these compounds bind to the active site of HIV-1 integrase (IN), chelating the Mg^2+ ion .

Antibacterial and Antifungal Properties

While not extensively studied, benzimidazole derivatives (including related structures) have shown promise as antibacterial and antifungal agents. For instance, 2-substituted benzimidazole derivatives exhibited antibacterial activity against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, as well as antifungal activity against C. albicans and A. niger .

Mechanistic Insights

Understanding the mechanistic pathways of the conversion of carboxylic acids into benzimidazoles is crucial. Recent research has proposed plausible mechanisms for this transformation, which may involve intermediates and transition states. Further exploration of these mechanisms could enhance synthetic methodologies .

Carbonic Anhydrase Inhibition

Although not directly studied for this compound, related 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been evaluated for HIV integrase inhibitory activity. Exploring their potential as carbonic anhydrase inhibitors could be an interesting avenue for future research .

Drug Development and Hit Identification

Given the favorable cytotoxicity profile of the tested compounds, they serve as promising starting points for drug development. Researchers can optimize their structures to enhance potency, selectivity, and pharmacokinetic properties. High-throughput screening and structure-activity relationship studies may identify novel hits for various therapeutic targets.

作用机制

Target of Action

Benzimidazole derivatives, which are structurally similar, have been found to have diverse therapeutic applications .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to impact a variety of biochemical pathways .

Result of Action

Benzimidazole derivatives are known to have various pharmacological effects .

未来方向

Research in the field of chemistry of imidazo[2,1-b]thiazines, which includes 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid, began in the 1960s . Over the past two decades, new synthetic methods for their preparation have been developed . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that future research may continue to explore their potential applications in various fields.

属性

IUPAC Name |

4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAOQQYGWKOPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)